![molecular formula C9H15IO3 B12547777 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol CAS No. 158300-17-5](/img/structure/B12547777.png)
3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol: is an organic compound with the molecular formula C9H15IO3 It is characterized by the presence of an iodine atom, a tetrahydropyran ring, and a butenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol typically involves the iodination of a precursor molecule followed by the introduction of the oxan-2-yl group. One common method includes the reaction of 3-iodo-2-buten-1-ol with tetrahydropyran in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes followed by purification steps such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-iodo-4-[(oxan-2-yl)oxy]but-2-enal or 3-iodo-4-[(oxan-2-yl)oxy]but-2-enoic acid.
Reduction: Formation of 3-iodo-4-[(oxan-2-yl)oxy]butan-1-ol.
Substitution: Formation of 3-azido-4-[(oxan-2-yl)oxy]but-2-en-1-ol or 3-cyano-4-[(oxan-2-yl)oxy]but-2-en-1-ol.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol can be used as a probe to study enzyme interactions and metabolic pathways. Its iodine atom can be radioactively labeled for tracing experiments.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile building block for drug design.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The oxan-2-yl group can enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems. The buten-1-ol moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
- 3-Iodo-4-[(tetrahydro-2H-pyran-2-yl)oxy]but-2-en-1-ol
- 3-Iodo-4-[(tetrahydropyran-2-yloxy)but-2-en-1-ol
- 3-Iodo-4-[(tetrahydro-2H-pyran-2-yl)oxy]but-2-en-1-ol
Comparison: Compared to similar compounds, 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol exhibits unique reactivity due to the presence of the oxan-2-yl group. This group can influence the compound’s chemical behavior, making it more suitable for specific applications in synthetic chemistry and biological research. Additionally, the iodine atom provides opportunities for radiolabeling, which is not possible with other halogens.
Propriétés
Numéro CAS |
158300-17-5 |
|---|---|
Formule moléculaire |
C9H15IO3 |
Poids moléculaire |
298.12 g/mol |
Nom IUPAC |
3-iodo-4-(oxan-2-yloxy)but-2-en-1-ol |
InChI |
InChI=1S/C9H15IO3/c10-8(4-5-11)7-13-9-3-1-2-6-12-9/h4,9,11H,1-3,5-7H2 |
Clé InChI |
YDRIBYPUAWAMDB-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC(=CCO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


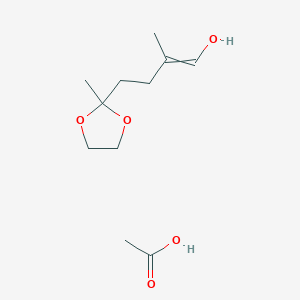
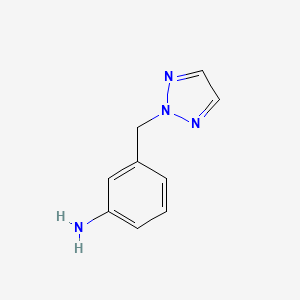
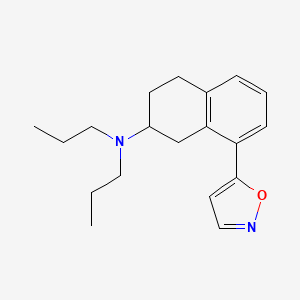
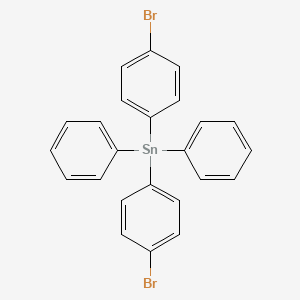
![Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-](/img/structure/B12547728.png)



![1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane](/img/structure/B12547756.png)


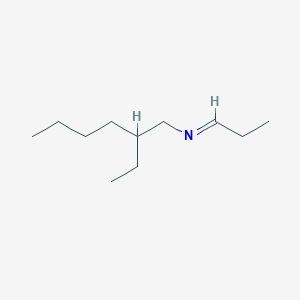
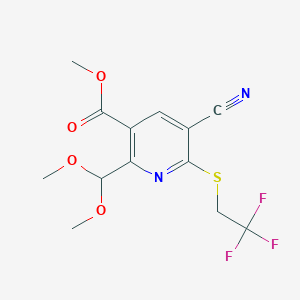
![Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-](/img/structure/B12547778.png)
